

SB 202190: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest

Compound Name: SB-235699

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SB 202190 is a potent and cell-permeable pyridinyl imidazole inhibitor, widely recognized for its high selectivity towards p38 mitogen-activated protein kinase (MAPK) isoforms, particularly p38 α (MAPK14) and p38 β (MAPK11).^{[1][2]} This guide provides a comprehensive comparison of SB 202190's inhibitory activity against its primary targets and a panel of other kinases, supported by experimental data. Detailed methodologies for key kinase inhibition assays are also presented to aid in the design and interpretation of related research.

In Vitro Inhibitory Activity of SB 202190

SB 202190 demonstrates high affinity for its primary targets, p38 α and p38 β , with IC₅₀ values in the nanomolar range. Its selectivity is a critical attribute for its use as a specific research tool to dissect p38-mediated signaling pathways.

Target Kinase	IC ₅₀ (nM)	Reference
p38 α (SAPK2a/MAPK14)	50	[1] [2]
p38 β (SAPK2b/MAPK11)	100	[1] [2]

Cross-Reactivity Profile Against a Broader Kinase Panel

To assess the selectivity of SB 202190, its inhibitory activity has been profiled against a diverse panel of human kinases. The following table summarizes the percentage of remaining kinase activity in the presence of SB 202190 at two different concentrations, providing insight into its off-target effects. Lower percentages indicate stronger inhibition.

Kinase Target	% Activity Remaining at 1µM	% Activity Remaining at 10µM
p38α (MAPK14)	1.0	1.0
p38β (MAPK11)	2.0	-1.0
Casein kinase 1 delta (CK1δ)	7.0	-1.0
Raf-1 proto-oncogene (c-RAF)	14.0	1.0
Mitogen-activated protein kinase kinase kinase 11 (MLK3)	25.2	Not Determined
A-Raf proto-oncogene	31.1	Not Determined
Casein kinase 1 epsilon (CK1ε)	32.7	Not Determined
Mitogen-activated protein kinase kinase kinase 10 (MLK2)	32.8	Not Determined

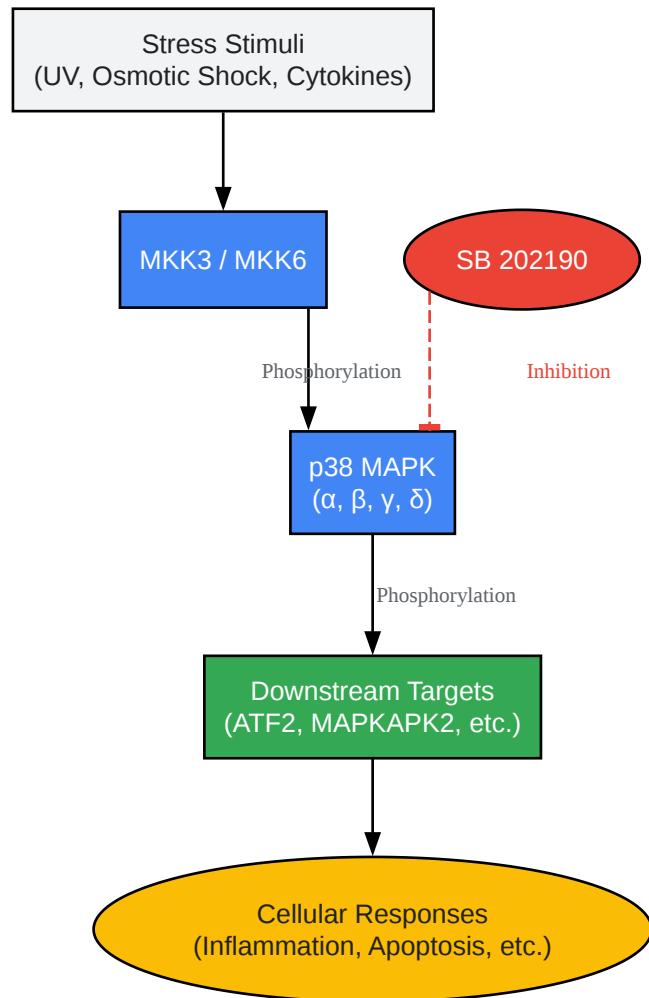
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY kinase-wide affinity profile.

[3]

While SB 202190 is highly selective for p38α and p38β, the data reveals some cross-reactivity with other kinases, particularly at higher concentrations. Notably, Casein kinase 1 delta (CK1δ) and Raf-1 are inhibited to a significant extent at 1 µM. It is important to consider these off-target effects when interpreting experimental results, especially when using SB 202190 at concentrations of 1 µM or higher. However, when tested at 10 µM, SB 202190 has been reported to have negligible effects on other MAP kinases like ERKs and JNKs.[4]

Signaling Pathway Context

The following diagram illustrates the canonical p38 MAPK signaling pathway, highlighting the point of inhibition by SB 202190.



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Caption: p38 MAPK signaling pathway with SB 202190 inhibition point.

Experimental Protocols

The following section details a generalized protocol for an *in vitro* radiometric kinase assay, a standard method for determining the inhibitory activity of compounds like SB 202190.

In Vitro Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase of interest.

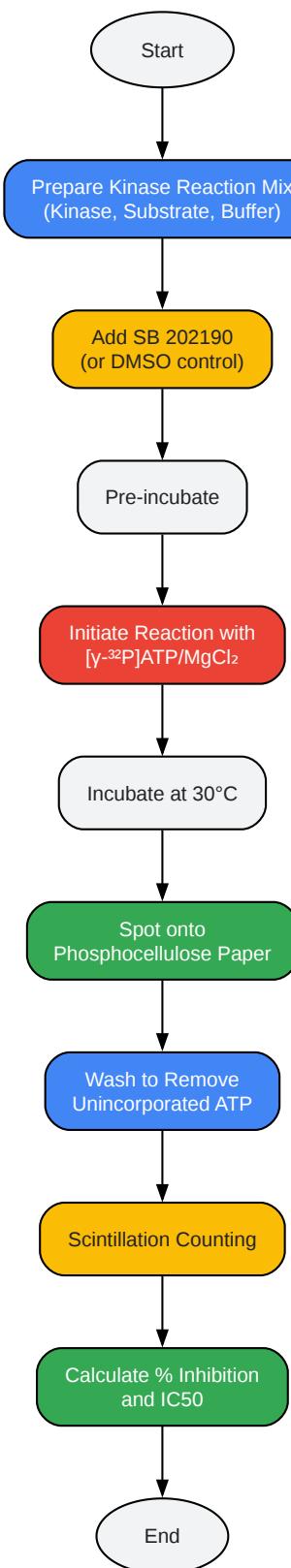
Materials:

- Purified recombinant kinase (e.g., p38 α)
- Specific kinase substrate (e.g., Myelin Basic Protein)
- [γ -³²P]ATP or [γ -³³P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
- SB 202190 stock solution (in DMSO)
- Phosphocellulose paper (e.g., P81)
- Wash buffer (e.g., 50 mM phosphoric acid)
- Scintillation counter and scintillation fluid
- Microcentrifuge tubes or 96-well plates

Procedure:

- Reaction Setup:
 - Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.
 - Aliquot the master mix into individual reaction tubes.
 - Add varying concentrations of SB 202190 (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction:

- Start the reaction by adding a solution of MgCl₂ and [γ -³²P]ATP (or [γ -³³P]ATP) to each tube. The final ATP concentration should be close to its Km for the specific kinase, if known.
- Incubation:
 - Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes). The incubation time should be within the linear range of the kinase reaction.
- Termination of Reaction:
 - Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The paper will bind the phosphorylated substrate.
- Washing:
 - Wash the phosphocellulose paper multiple times in the wash buffer to remove unincorporated radiolabeled ATP.
- Quantification:
 - Place the washed paper in a scintillation vial with scintillation fluid.
 - Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each concentration of SB 202190 compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.



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Caption: Workflow for a radiometric in vitro kinase assay.

Conclusion

SB 202190 is a highly selective inhibitor of p38 α and p38 β MAP kinases, making it an invaluable tool for studying the roles of these kinases in various cellular processes. While it exhibits a favorable selectivity profile, researchers should be mindful of its potential off-target effects on kinases such as CK1 δ and c-RAF, especially at higher concentrations. The provided experimental protocol for a radiometric kinase assay offers a robust method for independently verifying the inhibitory activity and selectivity of SB 202190 and other kinase inhibitors. Careful consideration of both the on-target and potential off-target activities of SB 202190 is crucial for the accurate interpretation of experimental findings.

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